2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and a phenyl ring
Preparation Methods
The synthesis of 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[2-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce debrominated compounds.
Scientific Research Applications
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone include:
- 2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone
- 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethanone
These compounds share similar structures but differ in the position of the trifluoromethoxy group on the phenyl ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5Br2F3O2 |
---|---|
Molecular Weight |
361.94 g/mol |
IUPAC Name |
2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H |
InChI Key |
YIQLMWLQZONPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)OC(F)(F)F |
Origin of Product |
United States |
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